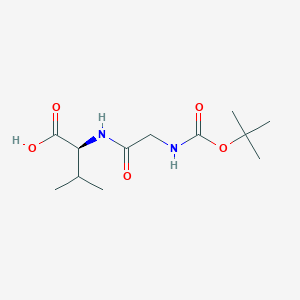

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid

Descripción general

Descripción

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid is a complex organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of significant interest in the field of medicinal chemistry and peptide synthesis due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Protection of the amine group: The starting material, an amino acid, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to protect the amine group.

Formation of the amide bond: The protected amino acid is then coupled with another amino acid or peptide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the repetitive steps of protection, coupling, and deprotection, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protecting Group:

The Boc group is widely utilized in peptide synthesis as a protecting group for amines. This allows for selective reactions at other functional groups without interfering with the amine's reactivity. The compound can serve as an intermediate in synthesizing complex peptides and proteins, which are essential for studying biological processes and developing therapeutic agents.

Case Study: Synthesis of Bioactive Peptides

In a study focused on the synthesis of bioactive peptides, researchers utilized (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid to create peptide chains that exhibit specific biological activities. The ability to protect the amine functionality while allowing for further modifications has enabled the development of peptides with enhanced stability and activity against various biological targets.

Interaction with Biological Targets:

Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways or cellular signaling. This interaction could be pivotal in understanding its role in metabolic regulation and potential therapeutic applications.

Potential Therapeutic Applications:

Research indicates that compounds similar to this compound may have implications in treating diseases characterized by dysregulated metabolism, such as cancer and neurodegenerative disorders. The acetamido group enhances its potential for biological activity, making it a candidate for further investigation in drug development .

Mecanismo De Acción

The mechanism of action of (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-(2-Aminoacetamido)-3-methylbutanoic acid: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-ethylbutanoic acid: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.

Uniqueness

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid is unique due to the presence of the Boc protecting group, which provides stability during chemical reactions and allows for selective deprotection. This makes it a valuable intermediate in peptide synthesis and other applications where controlled reactivity is essential.

Actividad Biológica

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid, commonly referred to as Boc-Gly-Val-OH, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C12H22N2O5

- Molecular Weight : 274.31 g/mol

- CAS Number : 28334-73-8

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Synthesis

The synthesis of this compound typically involves the protection of amino acids followed by coupling reactions. The Boc group can be removed under acidic conditions to yield the free amino acid, which is crucial for further biological testing and applications.

Antimicrobial Properties

Research has indicated that derivatives of amino acids, including those with Boc protection, exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain amino acid derivatives demonstrate significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antitumor Activity

There is emerging evidence suggesting that compounds similar to this compound may possess antitumor properties. A study reported that certain amino acid derivatives can inhibit tumor cell proliferation by inducing apoptosis through various signaling pathways . This potential makes it a candidate for further investigation in cancer therapy.

Neuroprotective Effects

Preliminary studies have also suggested neuroprotective effects associated with certain derivatives of amino acids. The ability of these compounds to cross the blood-brain barrier and modulate neurotransmitter levels could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

- Antimicrobial Screening : A study screened various amino acid derivatives for antimicrobial activity, revealing that several compounds exhibited potent activity against Bacillus subtilis and Candida albicans. The results indicated that structural modifications significantly influence efficacy .

- Antitumor Mechanisms : Research focusing on the antitumor mechanisms highlighted that specific derivatives could induce apoptosis in cancer cells through mitochondrial pathways. This suggests potential therapeutic applications in oncology .

- Neuroprotective Studies : Investigations into the neuroprotective properties showed that certain derivatives could enhance cognitive function in animal models of Alzheimer's disease, indicating their potential role in neuropharmacology .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C12H22N2O5 |

| Molecular Weight | 274.31 g/mol |

| CAS Number | 28334-73-8 |

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| Antitumor Activity | Induces apoptosis in cancer cells |

| Neuroprotective Effects | Enhances cognitive function in models |

Propiedades

IUPAC Name |

(2S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-7(2)9(10(16)17)14-8(15)6-13-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXMEXYAHMBYIU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366225 | |

| Record name | (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28334-73-8 | |

| Record name | (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.